molecular formula C9H12N2S B12284302 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B12284302
M. Wt: 180.27 g/mol
InChI Key: AFYLAIVEMQGQCO-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains a benzene ring fused with a thiazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazine ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzothiazole with alkynes, followed by intramolecular cyclization . Another method involves the use of thiourea in a microwave-induced reaction to produce the thiazine derivative . These methods typically require specific reaction conditions, such as the presence of a catalyst (e.g., copper(I) or iron) and controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is also gaining popularity in the industry .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the thiazine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazine derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The presence of the amino and methyl groups in the thiazine ring allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine include other thiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide and 3,4-dihydro-2H-1,2,4-benzothiadiazine . These compounds share a similar core structure but differ in the functional groups attached to the thiazine ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for drug development and other scientific applications .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzothiazin-6-amine

InChI

InChI=1S/C9H12N2S/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3

InChI Key

AFYLAIVEMQGQCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCSC2=C1C=C(C=C2)N

Origin of Product

United States

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